6-[(3-ethoxyphenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
Description
6-[(3-Ethoxyphenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione is a fused heterocyclic compound belonging to the thiazolo[4,5-d]pyrimidine class. Its structure features a central thiazolo-pyrimidine core substituted at the 3-position with a pyridin-2-yl group and at the 6-position with a 3-ethoxyphenylmethyl moiety.
Properties
IUPAC Name |
6-[(3-ethoxyphenyl)methyl]-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-2-26-13-7-5-6-12(10-13)11-23-18(24)17-16(21-19(23)25)15(22-27-17)14-8-3-4-9-20-14/h3-10H,2,11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTGKAOXVPVLRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-ethoxyphenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 3-ethoxybenzaldehyde with pyridine-2-amine to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the desired thiazolopyrimidine structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(3-ethoxyphenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolopyrimidine derivatives.
Substitution: Formation of substituted thiazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[(3-ethoxyphenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 3-ethoxyphenylmethyl group distinguishes it from simpler alkyl/aryl substituents in other thiazolo-pyrimidines (e.g., methyl, chloro, or phenylazo groups in ).
- Synthesis likely parallels alkylation strategies in but diverges from cyclocondensation () or oxidative cyclization ().
Key Observations :
- Ethoxyphenylmethyl substituents are understudied in thiazolo-pyrimidines but may confer enhanced metabolic stability compared to morpholine () or phenylazo groups ().
- Triazolo-pyrimidines () show broader antiviral activity but lack the thiazole ring’s sulfur-mediated interactions critical in antibacterial agents .
Structure-Activity Relationships (SAR)
- Position 3 : Pyridin-2-yl (target compound) vs. thione () or phenyl (). Pyridine’s nitrogen may improve solubility and target binding.
- Position 6 : 3-Ethoxyphenylmethyl (target) vs. phenylazo () or H (). Bulky aryl groups (e.g., ethoxyphenyl) may enhance selectivity for eukaryotic targets (e.g., kinases) over prokaryotic ones.
- Core Heterocycle : Thiazolo-pyrimidines () vs. triazolo-pyrimidines (). Thiazole’s sulfur atom contributes to antibacterial activity, while triazoles favor antiviral effects .
Biological Activity
The compound 6-[(3-ethoxyphenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione is a member of the thiazolo-pyrimidine family, which has gained attention for its potential biological activities. This article aims to explore its biological activity based on current research findings.
Molecular Characteristics
- Molecular Formula : C19H16N4O3S
- Molecular Weight : 380.42 g/mol
The structure of this compound suggests that it may interact with various biological targets due to the presence of multiple functional groups that could facilitate binding to proteins or enzymes involved in disease processes.
Anticancer Properties
Recent studies have indicated that compounds within the thiazolo-pyrimidine class exhibit promising anticancer activity. For instance, derivatives similar to the compound have been tested against several cancer cell lines:
These results suggest that modifications in the structure can significantly affect the cytotoxicity against different cancer types.
Enzyme Inhibition
The compound's structural features may also confer inhibitory effects on specific enzymes. For example, similar compounds have been shown to inhibit phosphoinositide 3-kinase (PI3K) with nanomolar IC50 values. The following table summarizes the enzyme inhibition characteristics observed in related studies:
| Enzyme | IC50 (nM) | Remarks |
|---|---|---|
| PI3Kα | 3.6 | Potent inhibitor |
| PI3Kβ | ~50 | Significantly less active |
| PI3Kγ | 4.6 | High inhibitory activity |
The presence of a pyridyl moiety is critical for maintaining high inhibitory activity against PI3Kα, suggesting that this compound might also exhibit similar properties due to its structural similarities with known inhibitors .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of thiazolo-pyrimidine derivatives. Key factors influencing activity include:
- The nature of substituents on the phenyl and pyridyl rings.
- The spatial arrangement of functional groups.
For instance, compounds with electron-withdrawing groups on the aromatic rings showed enhanced potency due to improved interactions with target enzymes .
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study evaluated several thiazolo-pyrimidine derivatives against cancer cell lines using MTT assays. The results indicated that compounds closely related to our target demonstrated significant cytotoxic effects, providing a basis for further drug development .
- Molecular Docking Studies : Computational modeling has suggested that the compound can effectively bind to PI3Kα's ATP-binding pocket, forming critical hydrogen bonds with key residues such as Val851 and Lys802 . This insight helps predict its potential as a therapeutic agent.
Q & A
Q. What experimental and computational approaches reconcile discrepancies in predicted vs. observed binding affinities?
- Methodological Answer : Combine free-energy perturbation (FEP) calculations with surface plasmon resonance (SPR) to refine docking models. For example, adjust force field parameters to account for solvent effects or protein flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
